7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine
Description
Significance of Pyrrolo[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery. The pyrrolo[2,3-d]pyrimidine nucleus is a quintessential example of such a scaffold. nih.gov Its utility is demonstrated by its presence in numerous clinically approved drugs and investigational compounds. nih.gov
This scaffold's prominence is largely due to its role as a bioisostere of purine (B94841), enabling it to act as an ATP-competitive inhibitor for a wide range of protein kinases. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer and inflammatory disorders. Consequently, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as inhibitors for targets like Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others, leading to treatments for rheumatoid arthritis and myelofibrosis. nih.govnih.gov
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at various positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. mdpi.com This adaptability has led to the discovery of compounds with diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects. nih.gov
Table 1: Examples of Kinase Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
| Kinase Family | Specific Target Examples | Associated Therapeutic Areas |
|---|---|---|
| Janus Kinase (JAK) | JAK1, JAK2, JAK3 | Inflammatory Diseases, Myeloproliferative Neoplasms |
| Tyrosine Kinases | EGFR, VEGFR-2, BTK, Axl | Cancer, Inflammatory Diseases |
| Other Kinases | Mps1, FAK, STAT6 | Cancer, Allergic Diseases |
Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives in Medicinal Chemistry
The exploration of pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurines, has a rich history rooted in the study of nucleoside analogues. nih.gov Early interest was driven by their potential as antiviral and anticancer agents, owing to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis and function. mdpi.comnih.gov
Over the decades, research has expanded significantly beyond nucleoside analogues. The scaffold became a focal point for the development of kinase inhibitors. nih.gov The realization that the 7-deazapurine core could effectively compete with ATP for the binding site of kinases led to a surge in research and development in this area. nih.gov This shift resulted in the creation of highly potent and selective inhibitors targeting specific kinases involved in disease pathways. nih.gov
A review of compounds synthesized between 2017 and 2021 highlights the continuing evolution of this scaffold's application against a wide range of diseases, including neurodegenerative and bacterial infections, underscoring its sustained importance in modern medicinal chemistry. nih.gov The development of various synthetic methodologies has also been a critical aspect of its history, allowing for the creation of diverse chemical libraries for biological screening. benthamdirect.comeurekaselect.com
Structural Relationship to Adenine (B156593) and Purine Bioisosterism
The biological significance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is fundamentally linked to the principle of bioisosterism. A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a classic bioisostere of the purine ring system, particularly adenine. nih.govnih.gov
This relationship is defined by the substitution of the nitrogen atom at position 7 (N7) of the purine ring with a carbon atom, hence the common name 7-deazapurine. nih.govnih.gov This seemingly minor alteration has profound chemical and biological consequences:
Electron Distribution: Replacing the N7 atom with a carbon atom renders the five-membered pyrrole (B145914) ring more electron-rich compared to the imidazole (B134444) ring in purines. nih.govdntb.gov.ua
Hydrogen Bonding: The N7 atom in purines acts as a hydrogen bond acceptor in various biological interactions, including the formation of Watson-Crick base pairs in DNA. The C-H group in the 7-deazapurine scaffold cannot perform this function, altering its binding profile.
Site for Substitution: The C7 position provides a new vector for chemical modification, allowing for the attachment of various substituents that can enhance binding affinity, improve selectivity, or modulate physicochemical properties. nih.govnih.gov This is a key advantage over the purine scaffold, where such modifications are not possible at the corresponding position.
This bioisosteric relationship allows 7-deazapurine derivatives to act as mimics or antagonists of natural purines, interfering with enzymes and receptors that recognize adenine or guanine. nih.gov This mimicry is the basis for their efficacy as ATP-competitive kinase inhibitors and as analogues in nucleic acid research. nih.gov
Table 2: Comparison of Purine and 7H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
| Feature | Purine (e.g., Adenine) | 7H-Pyrrolo[2,3-d]pyrimidine |
|---|---|---|
| Core Structure | Fused Pyrimidine (B1678525) and Imidazole rings | Fused Pyrimidine and Pyrrole rings |
| Atom at Position 7 | Nitrogen (N) | Carbon (C) |
| Chemical Name | Purine | 7-Deazapurine |
| Key Biological Role | Building block of DNA/RNA, component of ATP | Bioisosteric mimic, enzyme inhibitor |
| Modification Potential | Limited at N7 position | Versatile at C7 position |
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2,(H,9,10,11) |
InChI Key |
XHZDJIJXWGKZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)CN |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 6 Ylmethanamine and Its Derivatives
Established Synthetic Routes to the 7H-Pyrrolo[2,3-d]pyrimidine Core
The construction of the bicyclic 7H-pyrrolo[2,3-d]pyrimidine system can be achieved through various synthetic strategies, broadly categorized into multi-step approaches and one-pot reactions. These methods often rely on the synthesis of key intermediates that are subsequently elaborated to form the desired scaffold.
Multi-step Synthesis Approaches
Multi-step syntheses are common for constructing the 7H-pyrrolo[2,3-d]pyrimidine core, often involving the sequential formation of the pyrimidine (B1678525) and pyrrole (B145914) rings. A well-documented route begins with the construction of a pyrimidine ring, which is then used as a foundation to build the fused pyrrole ring. For instance, syntheses can start from simple precursors like dimethyl malonate or diethyl malonate. researchgate.netresearchgate.netchemicalbook.com
One such pathway involves the reaction of diethyl malonate with allyl bromide, followed by a cyclization reaction with amidine to form a six-membered bislactam ring. chemicalbook.com Subsequent chlorination and oxidation steps yield an aldehyde, which then undergoes a final cyclization with ammonia (B1221849) to form the pyrrolo[2,3-d]pyrimidine core. chemicalbook.com Another approach involves the spontaneous cyclization of 4-aminopyrimidyl-acetaldehydes, which are prepared via the hydrolysis of their acetals. researchgate.net
One-Pot Reaction Strategies
To improve efficiency and reduce waste, one-pot reaction strategies have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These multicomponent reactions (MCRs) allow for the construction of complex molecules in a single step from simple starting materials, offering advantages in terms of ease of operation and higher productivity. scielo.org.mx
A notable example is the one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides a green and rapid method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). scielo.org.mxresearchgate.net Another innovative approach involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, which proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a one-step process. nih.gov
Key Intermediate Synthesis (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
The compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial and versatile intermediate for the synthesis of a wide array of derivatives, serving as a scaffold for numerous commercially available drugs. chemicalbook.com Its synthesis has been a subject of extensive research, leading to the development of several efficient routes.
| Starting Material | Number of Steps | Overall Yield | Reference |
|---|---|---|---|
| Diethyl malonate | 5 | 45.8% | researchgate.netchemicalbook.com |
| Dimethyl malonate | 7 | 31% | researchgate.netchemicalbook.com |
| 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine | - | 91% | chemicalbook.com |
| Ethyl cyanoacetate (B8463686) and thiourea | Multi-step | Not specified | guidechem.com |
Functionalization and Derivatization Strategies for the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Once the core scaffold is synthesized, further structural diversity is achieved through functionalization and derivatization at various positions. These modifications are critical for modulating the biological activity and physicochemical properties of the resulting compounds.
Substituent Introduction at Key Positions (e.g., C4, C7, C6)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold offers several positions for substitution, with C4, C7, and C6 being common sites for modification.
C4 Position: The chlorine atom at the C4 position of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is readily displaced by nucleophiles. Amination reactions are particularly important, leading to 4-amino derivatives which are key structural motifs in many biologically active compounds. These reactions can be performed by heating the chloro-precursor with aqueous ammonia or by reacting it with various aniline (B41778) derivatives under acidic conditions. For example, a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized by treating 6-chloro-7-deazapurine (another name for the 4-chloro intermediate) with benzocaine. nih.gov
C7 Position: The nitrogen atom at the 7-position of the pyrrole ring can be easily functionalized through N-alkylation and N-arylation reactions. This is typically achieved by reacting the scaffold with an alkyl or aryl halide in the presence of a base, such as potassium carbonate. This position is often modified to explore structure-activity relationships (SAR) in drug discovery programs. mdpi.com
C5 and C6 Positions: The C5 and C6 positions on the pyrrole ring are also amenable to functionalization. Iodination at C5 can be accomplished using N-iodosuccinimide (NIS), and the resulting iodo-derivative can then undergo Suzuki-Miyaura coupling reactions to introduce various aromatic substituents. nih.gov The introduction of a carboxylic acid substituent at the C6 position has also been explored in the development of kinase inhibitors. acs.org
| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| C4 | Amination | Aqueous ammonia, heat | 4-amino derivative | |
| C7 | N-Alkylation | Alkyl halide, K₂CO₃ | 7-alkyl derivative | |
| C5 | Iodination | N-iodosuccinimide (NIS) | 5-iodo derivative | nih.gov |
| C5 | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst | 5-aryl derivative | nih.gov |
Ring Annulation and Scaffold Modifications
Ring annulation involves the fusion of an additional ring onto the existing scaffold, leading to more complex, often tricyclic, heterocyclic systems. The Robinson annulation, a process that combines a Michael reaction with an intramolecular aldol (B89426) condensation, is a classic method for forming a new six-membered ring. masterorganicchemistry.com While not directly cited for this specific scaffold in the provided context, the principles of annulation are broadly applicable in heterocyclic chemistry.
More specifically for the pyrrolo[2,3-d]pyrimidine core, cascade annulation reactions have been developed. An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones provides a one-step process to build upon the pyrimidine ring to form the fused pyrrole system. nih.gov Additionally, ring transformation approaches offer a novel strategy. One such synthesis involves a one-step ring transformation/ring annulation to access the pyrrolo[2,3-d]pyrimidine core, demonstrating an alternative to traditional linear syntheses. acs.org These advanced strategies enable the creation of novel tricyclic pyrrolo[2,3-d]pyrimidines, expanding the chemical space for drug discovery. mdpi.com
Advanced Synthetic Techniques
In the quest for more efficient, sustainable, and high-yielding synthetic routes to complex heterocyclic compounds like 7H-pyrrolo[2,3-d]pyrimidine derivatives, advanced techniques are increasingly being employed. These methods offer significant advantages over traditional synthetic approaches by enhancing reaction rates, improving yields, and minimizing environmental impact.
Ultrasound irradiation has emerged as a significant advanced technique in organic synthesis, valued for its ability to promote and accelerate chemical reactions. researchgate.net This sonochemical approach utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic increase in reaction rates and, often, higher product yields. researchgate.net
The application of ultrasound is particularly beneficial in catalyzed reactions for the synthesis of heterocyclic scaffolds related to the pyrrolo[2,3-d]pyrimidine core. researchgate.net It is considered an environmentally sustainable and green method, often reducing energy consumption and reaction times. For instance, in the synthesis of dihydropyrimidinones, a related pyrimidine scaffold, ultrasound-assisted one-pot condensation reactions have demonstrated considerable advantages over conventional methods. researchgate.net
Research on similar heterocyclic systems has shown that ultrasound-assisted synthesis can be a simple, safe, and eco-friendly approach. researchgate.net For example, the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, has been successfully carried out using ultrasound assistance in green solvents like lactic acid. researchgate.net This method not alludes to the potential for cleaner transformations but also simplifies the purification of products, often avoiding the need for chromatographic techniques.
Key advantages observed in ultrasound-assisted synthesis of pyrimidine-related compounds include:
Accelerated Reaction Times: Reactions that might take several hours under conventional heating can often be completed in a fraction of the time (e.g., 30–90 minutes). researchgate.net
Increased Yields: Sonication can significantly improve the yield of the desired product, with reports of up to 95% for certain heterocyclic syntheses. researchgate.net
Environmentally Friendly Conditions: The use of ultrasound can reduce the need for harsh solvents and high temperatures, contributing to greener chemical processes. researchgate.net It is often part of developing environmentally sustainable processes in chemical synthesis.
Enhanced Catalyst Efficiency: Ultrasound can improve the efficiency of catalysts, and in some cases, facilitate reactions under catalyst-free conditions. researchgate.net
The table below summarizes a comparative analysis of conventional versus ultrasound-assisted methods for the synthesis of pyrimidine-related heterocyclic compounds, illustrating the typical enhancements provided by sonochemistry.
| Feature | Conventional Synthesis Method | Ultrasound-Assisted Synthesis |
| Reaction Time | Several hours to overnight | 30–90 minutes |
| Product Yield | Moderate to Good | High to Excellent (up to 95%) |
| Energy Consumption | High (prolonged heating) | Low |
| Solvent/Catalyst | Often requires harsh conditions | Can utilize green solvents (e.g., lactic acid), sometimes catalyst-free |
| Environmental Impact | Higher | Lower, more eco-friendly |
While direct studies on the ultrasound-assisted catalytic synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine are specific, the extensive research on related pyrimidine and pyrrole structures strongly supports its applicability. researchgate.net The principles of sonochemistry suggest that this technique could provide a valuable and efficient pathway for the synthesis of this compound and its derivatives, aligning with the modern chemical industry's push towards sustainable and efficient manufacturing.
Medicinal Chemistry Applications and Target Identification of 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Role as Kinase Inhibitors
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. mdpi.com Their ability to act as ATP-competitive inhibitors has led to the development of potent and selective agents against several kinase targets implicated in diseases such as cancer and autoimmune disorders. nih.govmdpi.com
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it a key target for cancer immunotherapy. nih.govnih.gov Inhibiting HPK1 can enhance T-cell function and anti-tumor immunity. onclive.com Researchers have developed potent HPK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.govnih.gov
One study reported the discovery of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, with compound 31 showing a potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM. nih.gov This compound also effectively inhibited the phosphorylation of SLP76, a downstream substrate of HPK1, and boosted IL-2 secretion in Jurkat T cells. nih.gov Another series of 7H-pyrrolo[2,3-d]pyrimidines yielded compound 24 , which demonstrated strong HPK1 inhibition with an IC50 of 10.1 nM. nih.gov Compound 24 also suppressed the phosphorylation of SLP76 and promoted IL-2 secretion in Jurkat T cells, indicating its potential for further development in cancer immunotherapy. nih.govx-mol.net
| Compound | Target | IC50 (nM) | Key Findings |
| 31 | HPK1 | 3.5 | Potent inhibition of HPK1 and SLP76 phosphorylation; enhanced IL-2 secretion. nih.gov |
| 24 | HPK1 | 10.1 | Strong HPK1 inhibition; suppressed SLP76 phosphorylation and promoted IL-2 secretion. nih.gov |
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are central to immune responses and hematopoiesis. youtube.com Dysregulation of JAK signaling is associated with various autoimmune diseases and cancers. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors targeting specific members of the JAK family.
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have led to the development of highly selective and potent JAK3 inhibitors for the treatment of rheumatoid arthritis. nih.gov One such compound, 9a , exhibited an IC50 of 0.29 nM for JAK3 and demonstrated high selectivity (>3300-fold) over other JAK family members. nih.gov This high selectivity is crucial for minimizing off-target effects.
| Compound | Target | IC50 (nM) | Selectivity |
| 9a | JAK3 | 0.29 | >3300-fold vs other JAKs |
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. nih.govnih.gov Selective inhibition of CDK2 is a promising therapeutic strategy for cancers that have developed resistance to CDK4/6 inhibitors. nih.gov
A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones has been developed as exceptionally selective CDK2 inhibitors. nih.govresearchgate.net By modifying the core structure and exploring structure-activity relationships, researchers identified compounds with over 200-fold selectivity for CDK2 compared to other CDKs such as CDK1, CDK4, and CDK6. nih.gov This high degree of selectivity is important for reducing the toxicities associated with non-selective CDK inhibition. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is essential for the differentiation and survival of macrophages. nih.gov Inhibition of CSF1R is a potential therapeutic approach for various inflammatory diseases and cancers where tumor-associated macrophages play a significant role. nih.gov
Researchers have synthesized and developed highly selective pyrrolo[2,3-d]pyrimidine derivatives as CSF1R inhibitors. nih.gov One notable compound, 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and cellular efficacy. nih.govmdpi.com Another fluorinated compound, 7 , also showed significant CSF1R inhibitory activity with an IC50 value of 6 nM. researchgate.net
| Compound | Target | IC50 (nM) | Key Attributes |
| 12b | CSF1R | Low-nanomolar | Potent enzymatic and cellular efficacy. nih.govmdpi.com |
| 7 | CSF1R | 6 | Significant inhibitory activity. researchgate.net |
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to design both reversible and irreversible BTK inhibitors. nih.gov
One study reported a series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, from which compound B16 was identified as a potent and selective BTK inhibitor with an IC50 of 21.70 nM. sophion.com This compound also demonstrated favorable pharmacokinetic properties. sophion.com Another series of novel reversible BTK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold yielded compound 4x , which displayed superior activity in both BTK enzyme (IC50 = 4.8 nM) and cellular inhibition (IC50 = 17 nM) assays compared to the preclinical drug RN486. bohrium.com
| Compound | Target | IC50 (nM) | Inhibition Type |
| B16 | BTK | 21.70 | Reversible |
| 4x | BTK | 4.8 (enzymatic), 17 (cellular) | Reversible |
p21-Activated Kinase 4 (PAK4) is implicated in various signaling pathways that drive tumor progression, making it an attractive target for cancer therapy. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been developed as PAK4 inhibitors. nih.gov
Among these, compounds 5n and 5o showed high enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.gov They also exhibited potent activity against the MV4-11 cell line with IC50 values of 7.8 nM and 38.3 nM, respectively. nih.gov Further studies showed that compound 5n could induce cell cycle arrest and apoptosis in cancer cells. nih.gov Molecular dynamics simulations have been used to understand the binding modes and inhibitory mechanisms of these 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4. nih.govmdpi.combohrium.com
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM, MV4-11) |
| 5n | PAK4 | 2.7 | 7.8 |
| 5o | PAK4 | 20.2 | 38.3 |
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation which increases kinase activity, are linked to Parkinson's disease (PD). nih.govacs.org This has made LRRK2 an attractive therapeutic target, and inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise.
Structure-activity relationship (SAR) studies on chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have led to the discovery of potent, selective, and orally bioavailable LRRK2 inhibitors. acs.org Initial research identified that the (S)-isomer of amino substituents at the C4-position of the core was crucial for LRRK2 activity, being significantly more potent than the corresponding (R)-isomers. acs.org Further optimization focusing on kinase selectivity and physicochemical properties identified analogs with potent LRRK2 kinase inhibition. acs.org Docking studies suggest that the 7H-pyrrolo[2,3-d]pyrimidine scaffold forms key hydrogen-bond interactions with the hinge region of the LRRK2 ATP-binding site. acs.org
Another series, the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines, was identified through kinase-focused screening. nih.gov Optimization of this series for physicochemical properties and kinase selectivity resulted in compound 7 , which demonstrated potent in vitro LRRK2 inhibition and the ability to penetrate the central nervous system. nih.gov A separate effort led to the discovery of PF-06447475, a highly potent, brain-penetrant, and selective LRRK2 inhibitor, which has been profiled in in vivo studies. nih.gov
Fragment-based screening has also been a successful strategy. This approach, supported by X-ray crystallography using a checkpoint kinase 1 (CHK1) surrogate, led to the development of highly potent and selective inhibitors. nih.gov For example, the (2R)-2-methylpyrrolidin-1-yl derivative 18 showed a composite inhibitory constant (cKi) of 0.7 nM against LRRK2 G2019S. nih.gov Further structure-guided modifications yielded compounds with high potency and selectivity, making them valuable as chemical probes for studying LRRK2 inhibition. nih.gov
| Compound | Target | Activity (cKi) | Reference |
|---|---|---|---|
| (2R)-2-methylpyrrolidin-1-yl derivative 18 | LRRK2 G2019S | 0.7 nM | nih.gov |
| PF-06447475 | LRRK2 | Highly Potent | nih.gov |
| Compound 7 (4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series) | LRRK2 | Potent in vitro inhibition | nih.gov |
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular processes like adhesion, migration, survival, and angiogenesis, and its overexpression is implicated in various cancers. nih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent FAK inhibitors.
One series of derivatives incorporating a dimethylphosphine (B1204785) oxide moiety was designed and synthesized, yielding compounds with potent FAK inhibition in the nanomolar range. nih.gov The representative compound 25b from this series exhibited an IC₅₀ of 5.4 nM against FAK and showed good selectivity across a panel of 26 other kinases. nih.gov This compound also demonstrated antiproliferative activity against breast (MDA-MB-231) and lung (A549) cancer cell lines. nih.gov
Another study focused on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Compound 16c (also referred to as THY-10A62) from this series showed excellent activity against FAK (IC₅₀ = 12 nM) and inhibited the proliferation of hepatocellular carcinoma (HCC) cell lines SMMC7721 and YY8103. nih.govfrontiersin.org In vivo studies with 16c in a xenograft tumor model showed significant tumor growth inhibition (78.6%) without notable toxicity. nih.gov Analysis of the tumor tissue confirmed that the compound inhibited the malignant proliferation of HCC cells by decreasing phosphorylation in the FAK signaling cascade. nih.gov
A scaffold-hopping strategy led to the discovery of another potent and selective FAK inhibitor, compound 21 , with an IC₅₀ of 1.89 nM. mdpi.comnih.gov This compound effectively reduced ovarian cancer cell migration and invasion and suppressed tumor growth and metastasis in mouse models when administered orally. nih.gov
| Compound | FAK IC₅₀ | Antiproliferative Activity (Cell Line, IC₅₀) | Reference |
|---|---|---|---|
| Compound 25b | 5.4 nM | A549 (3.2 μM) | nih.gov |
| Compound 16c (THY-10A62) | 12 nM | YY8103 (2.39 μM), SMMC7721 (10.07 μM) | nih.govfrontiersin.org |
| Compound 21 | 1.89 nM | Reduced PA-1 cell migration and invasion | mdpi.comnih.gov |
c-Met/Axl Kinase Inhibitors
The receptor tyrosine kinases c-Met and Axl are key regulators of cancer progression, contributing to tumor growth, invasion, and drug resistance. nih.govresearchgate.net Dual inhibition of c-Met and Axl is a promising strategy for cancer therapy. Researchers have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective type II inhibitors of both kinases.
Through systematic exploration of the structure-activity relationship, based on the known c-Met inhibitor BMS-777607, a novel series using a 4-amino-7H-pyrrolo[2,3-d]pyrimidine as a hinge-binding motif was developed. nih.gov This work led to the identification of the optimized compound 22a , which displayed remarkable potency against both c-Met and Axl kinases, with IC₅₀ values of 1 nM and 10 nM, respectively. nih.govdocumentsdelivered.com Notably, this compound demonstrated over 100-fold selectivity against other members of the TAM (Tyro3, Axl, Mer) subfamily of kinases. nih.govdocumentsdelivered.com
In cellular assays, compound 22a showed superior anti-tumor proliferation activity across a range of solid tumors compared to the multi-kinase inhibitor cabozantinib. nih.gov Furthermore, it exhibited excellent drug-like properties, and in animal models, it achieved significant tumor growth inhibition rates of 98.2% in an MKN-45 xenograft model and 87.2% in an HCT116 model at a low dosage. nih.gov These findings position compound 22a as a promising clinical candidate for cancers driven by c-Met or Axl signaling. nih.gov
Multi-Targeted Kinase Inhibition Profiles
The complexity of cancer, often driven by multiple signaling pathways, has spurred the development of multi-targeted kinase inhibitors. researchgate.net The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile core for designing such agents.
A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was synthesized and evaluated for multi-kinase inhibition. nih.govnih.gov Among these, compound 5k emerged as a particularly potent inhibitor of several key cancer-related kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. nih.govnih.gov Its activity was comparable to or, in the case of VEGFR2, superior to the established multi-targeted inhibitor sunitinib. nih.govmdpi.com Mechanistic studies showed that 5k could induce cell cycle arrest and apoptosis in liver cancer (HepG2) cells. nih.govnih.gov
Another study identified compound 19 , a close analog of the FAK inhibitor TAE226, as a potent multi-target kinase inhibitor. mdpi.comnih.gov It strongly inhibited FAK (IC₅₀ = 19.1 nM) and effectively blocked the proliferation of various cancer cell lines, including U-87MG, A-549, and MDA-MB-231, proving more active than TAE226 in these assays. nih.gov
Antiviral Activities
Beyond their applications in oncology, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential as antiviral agents. nih.gov The scaffold is considered a new chemotype for the design of small molecules targeting flaviviruses, an important group of human pathogens. mdpi.comnih.gov
Flavivirus Inhibition (e.g., Zika Virus, Dengue Virus)
The emergence of Zika virus (ZIKV) as a global health concern prompted screens for novel inhibitors. A compound containing the 7H-pyrrolo[2,3-d]pyrimidine core was identified as a hit ZIKV inhibitor. nih.govmdpi.com Subsequent medicinal chemistry efforts focused on exploring the structure-activity relationships of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines.
These studies led to the identification of several analogs, including compounds 1 , 8 , and 11 , as promising antiviral agents against both ZIKV and Dengue virus (DENV). nih.govmdpi.com The research indicated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced by other scaffolds like 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, suggesting avenues for future scaffold-hopping approaches. mdpi.comnih.gov While the specific molecular target of these compounds has not yet been elucidated, they represent a novel class of inhibitors against flaviviruses. nih.govmdpi.com Further exploration of these core structures is warranted to develop more potent antiviral agents. mdpi.comnih.gov
| Compound | Target Virus | Activity | Reference |
|---|---|---|---|
| Compound 1 | ZIKV, DENV | Promising antiviral activity | mdpi.comnih.gov |
| Compound 8 | ZIKV, DENV | Promising antiviral activity | mdpi.comnih.gov |
| Compound 11 | ZIKV, DENV | Promising antiviral activity | mdpi.comnih.gov |
Antiproliferative and Antitumor Activities
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of compounds with potent antiproliferative and antitumor properties, largely stemming from their ability to inhibit various protein kinases crucial for cancer cell growth and survival. mdpi.comnih.gov
Derivatives targeting FAK have shown significant cytotoxic activity against various cancer cell lines. nih.gov For instance, compound 25b , a potent FAK inhibitor, effectively inhibited the proliferation of breast (MDA-MB-231) and lung (A549) cancer cells. nih.gov Similarly, the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative 16c demonstrated efficacy against hepatocellular carcinoma cell lines and significantly inhibited tumor growth in vivo. nih.gov
Dual c-Met/Axl inhibitors built on this scaffold, such as compound 22a , have displayed superior anti-tumor proliferation activity across a range of solid tumors in comparison to established drugs like cabozantinib. nih.gov In xenograft models of gastric (MKN-45) and colon (HCT116) cancer, this compound achieved remarkable tumor growth inhibition. nih.gov
Multi-targeted inhibitors like the halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., 5k , 5h , 5l ) have shown promising cytotoxic effects against multiple cancer cell lines, with IC₅₀ values in the micromolar range. nih.govnih.gov Mechanistic studies confirmed that these compounds can induce apoptosis and cell cycle arrest, key mechanisms for their antitumor action. nih.gov Tricyclic pyrrolo[2,3-d]pyrimidines have also been synthesized and evaluated, with some derivatives showing selective and potent antitumor activity against colon cancer (HT-29) cell lines. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential in oncology by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. nih.govnih.gov These effects are often achieved through the inhibition of key regulatory proteins, particularly kinases, which are crucial for cell growth and proliferation. nih.govnih.gov
One area of investigation involves targeting Monopolar spindle kinase 1 (Mps1), a critical component of the spindle assembly checkpoint that regulates the transition of cells through mitosis. nih.gov Inhibition of Mps1 is an attractive therapeutic strategy as it can trigger cell cycle arrest and apoptosis in various tumors. nih.gov Researchers have designed and synthesized a novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov One particular compound, identified as 12 , proved to be a potent Mps1 inhibitor that successfully impeded the proliferation of breast cancer cell lines. nih.gov Treatment with this compound led to both cell cycle arrest and apoptosis in MCF-7 and 4T1 breast cancer cells. nih.gov
Another study focused on a specific 7-H-pyrrolo[2,3-d]pyrimidine derivative, termed 7-HPPD , and its effects on glioma cells. ajol.info This compound was shown to inhibit the growth and proliferation of U251 and U87 glioma cell lines by inducing apoptosis, which was confirmed by the presence of chromatin condensation and apoptotic bodies. ajol.info Furthermore, treating U251 cells with 7-HPPD resulted in a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases, effectively arresting cell division. ajol.info
A separate series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ has also been developed and evaluated for anticancer activity. nih.govmdpi.com Among these, compound 5k emerged as a particularly potent agent, exhibiting significant cytotoxic effects against four different cancer cell lines. nih.govmdpi.com Mechanistic studies in HepG2 liver cancer cells revealed that compound 5k induces both cell cycle arrest and apoptosis. nih.govmdpi.com The apoptotic induction was associated with an increase in the levels of pro-apoptotic proteins caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com The cell cycle analysis indicated that compound 5k impedes cancer cells in the G0–G1 phase, preventing them from entering the S phase where DNA replication occurs. nih.gov
The table below summarizes the cytotoxic activities of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Target Cell Line | Activity (IC50) | Observed Effects |
|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | 29-59 µM | Induces apoptosis and G0-G1 cell cycle arrest. nih.gov |
| Compound 12 | MCF-7 & 4T1 (Breast Cancer) | 29 nM (Mps1 inhibition) | Induces apoptosis and cell cycle arrest. nih.gov |
| 7-HPPD | U251 & U87 (Glioma) | Concentration-dependent | Induces apoptosis and G0/G1 cell cycle arrest. ajol.info |
Other Biological Activities
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of agents against protozoal infections. nih.gov Research has specifically targeted key enzymes in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov
A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as "bumped kinase inhibitors" (BKIs) to target P. falciparum Calcium-Dependent Protein Kinases, specifically PfCDPK1 and PfCDPK4. nih.gov These kinases are vital for the parasite's life cycle, with PfCDPK4 being essential for male gametocyte exflagellation and sexual reproduction, making it a target for transmission-blocking drugs. nih.gov The design of these inhibitors leverages the presence of a smaller "gatekeeper" residue in the parasite's kinase active site compared to most human kinases, allowing for the creation of selective inhibitors. nih.gov
Several synthesized compounds demonstrated promising inhibitory activity against these parasitic kinases in vitro. nih.gov Notably, related compounds bearing the pyrrolo[2,3-d]pyrimidine core have also shown success as inhibitors of other protozoan parasites, including Trypanosoma brucei brucei (the agent of African sleeping sickness) and Toxoplasma gondii (the agent of toxoplasmosis). nih.gov
The table below presents the in vitro inhibitory activity of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against P. falciparum kinases.
| Compound | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 2b | PfCDPK4 | 0.210-0.530 µM |
| Compound 2f | PfCDPK4 | 0.210-0.530 µM |
| Compound 2g | PfCDPK4 | 0.210-0.530 µM |
| Unnamed Derivative | PfCDPK1 | 0.589 µM |
Structure Activity Relationship Sar Studies of 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Substituent Effects on Biological Activity
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold.
Importance of Substituents at Positions C4 and C7
Substitutions at the C4 and N7 positions of the 7H-pyrrolo[2,3-d]pyrimidine ring are pivotal for modulating biological activity. Research into antiviral agents against the Zika virus (ZIKV) has demonstrated that a substituent at the C4 position is essential for activity. nih.gov For instance, an unsubstituted analog at C4 was found to be devoid of antiviral properties. nih.gov The introduction of a benzyl (B1604629) group at this position led to increased toxicity, suggesting that further substitution on the phenyl ring is preferable. nih.gov
Similarly, the N7 position is a key site for modification. The replacement of the N7 atom in the purine (B94841) scaffold with a carbon atom to form the 7-deazapurine structure makes the five-membered ring more electron-rich. semanticscholar.org This change provides an opportunity for attaching additional substituents at the C7 position, which can lead to enhanced binding to enzymes. semanticscholar.org SAR studies on anti-ZIKV compounds have shown that both electron-withdrawing (e.g., nitro) and electron-donating (e.g., aniline) groups on a benzyl substituent at N7 can influence activity and cytotoxicity. nih.gov In the context of kinase inhibitors, both hydrophobic groups like cyclopropylmethyl and hydrophilic moieties such as 4-piperidinyl at the N-7 position have been shown to facilitate binding. nih.gov
| Compound | C4 Substituent (Ring B) | N7 Substituent (Ring A) | Anti-ZIKV Activity (EC50 µM) | Cytotoxicity (CC50 µM) |
| 17 | H | p-nitrobenzyl | > 25 | > 25 |
| 18 | Benzyl | p-nitrobenzyl | 1.1 | 4.8 |
| 19 | o-chlorobenzyl | p-nitrobenzyl | 0.8 | 15.6 |
| 1 | m-chlorobenzyl | p-nitrobenzyl | 0.3 | 11.2 |
| 2 | m-chlorobenzyl | p-aminobenzyl | 1.3 | 2.6 |
| 3 | m-chlorobenzyl | Benzyl | 1.2 | > 25 |
Role of Linkers and Aromatic Systems
Linkers and appended aromatic systems play a crucial role in orienting the molecule within the target's binding site and establishing key interactions. In the development of STAT6 inhibitors, a 7-(3,5-difluorobenzyl) group at the N7 position linked to a phenylpiperazinyl acetamide (B32628) moiety at the C2 position was identified as a potent combination. daneshyari.com For covalent inhibitors of interleukin-2-inducible T-cell kinase (Itk), employing a saturated heterocyclic ring as a linker to the reactive group was found to be critical for achieving selectivity. nih.gov
The nature of aromatic substituents is also a determining factor for activity. In studies targeting Plasmodium falciparum calcium-dependent protein kinases, derivatives with aromatic substituents at the C5 position demonstrated good binding. nih.gov Specifically, naphthyl substituents were found to fill a large hydrophobic pocket more effectively than phenyl substituents. nih.gov The strategic placement of these systems is essential; for instance, in designing RET kinase inhibitors, a 2-phenylacetamide (B93265) linker was retained from a previous lead compound while other aromatic groups at the solvent front were explored to optimize potency. nih.gov
Halogenation Effects on Activity
The incorporation of halogen atoms into the structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives is a widely used strategy to modulate their biological profile. nih.gov Halogenation can influence binding affinity, potency, and selectivity. nih.govmdpi.com In the development of antibacterial agents, the minimum inhibitory concentration (MIC) was found to be highly dependent on the presence of a bromo or iodo substituent on the 4-benzylamine group. nih.gov Similarly, the antitumor activity of certain tricyclic pyrrolo[2,3-d]pyrimidines is favorably impacted by halogenation. nih.gov
However, the effect of halogenation can be context-dependent. While the introduction of electron-withdrawing groups such as fluorine, chlorine, and bromine resulted in a loss of activity in one series of antitumor compounds, it was beneficial in others. mdpi.com In a series of multi-targeted kinase inhibitors, halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds showed promising cytotoxic effects against several cancer cell lines. nih.gov Specifically, compound 5k, featuring halogen substituents, emerged as a potent inhibitor of multiple kinases, including EGFR, Her2, and VEGFR2. mdpi.com The strategic placement of halogens can lead to specific interactions within the target protein; for example, a fluorine atom on a benzene (B151609) ring can interact with polarized C-H bonds in the active site. nih.gov
| Compound | Halogen Substituent | Target/Organism | Activity |
| Bromo Derivative | Bromine on 4-benzylamine | Staphylococcus aureus | MIC = 8 mg/L |
| Iodo Derivative | Iodine on 4-benzylamine | Staphylococcus aureus | MIC = 8 mg/L |
| 5k | Halogenated benzylidene | EGFR, Her2, VEGFR2, CDK2 | IC50 = 40-204 nM |
| 8b-8d | F, Cl, Br on N-aryl | HeLa, MCF-7, HT-29 | Inactive (IC50 ≥50 µM) |
Structural Modifications and Scaffold Hopping Strategies
To improve properties and explore new chemical space, researchers often employ structural modifications like bioisosteric replacement and scaffold hopping.
Exploration of Bioisosteric Replacements (e.g., purine, pyrazolopyrimidine)
Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that produces a similar biological response. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is itself a bioisostere of purine. nih.gov This strategy has been extended to explore other related heterocyclic systems. In the search for ZIKV inhibitors, researchers investigated 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine as alternative core structures alongside the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
Similarly, in the design of inhibitors for P. falciparum calcium-dependent protein kinases, the pyrrolo[2,3-d]pyrimidine scaffold was evaluated as an analog to the pyrazolo[3,4-d]pyrimidine core of a known inhibitor. nih.gov Although in this particular study the pyrazolo[3,4-d]pyrimidine scaffold proved superior, the exploration of such bioisosteres is a valuable strategy in lead optimization. nih.gov For RET inhibition, thieno[2,3-d]pyrimidine (B153573) was also investigated as a bioisostere of pyrrolo[2,3-d]pyrimidine. nih.gov
| Compound | Scaffold | C4 Substituent | N7/N9/N1 Substituent | Anti-ZIKV Activity (EC50 µM) |
| 1 | 7H-pyrrolo[2,3-d]pyrimidine | m-chlorobenzylamine | p-nitrobenzyl | 0.3 |
| 29 | 9H-purine | m-chlorobenzylamine | p-nitrobenzyl | 0.8 |
| 31 | 1H-pyrazolo[3,4-d]pyrimidine | m-chlorobenzylamine | p-nitrobenzyl | 2.5 |
Selectivity Profiling and Optimization
A crucial goal in drug discovery is to develop compounds that act selectively on their intended target to minimize off-target effects. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, selectivity is often achieved through meticulous structural optimization.
In the development of covalent inhibitors for Itk, selectivity over the structurally related kinase Btk was achieved by placing an appropriate substituent at a hydration site within the ATP binding pocket and by using a saturated heterocyclic ring as a linker. nih.gov The optimized compound from this study demonstrated potent activity against Itk and excellent selectivity over Btk and other kinases. nih.gov
For colony-stimulating factor 1 receptor (CSF1R) inhibitors, high selectivity was achieved by targeting the autoinhibited conformation of the kinase. ntnu.noacs.org The introduction of an m-methyl group on the C4-benzylamine moiety significantly suppressed activity against the epidermal growth factor receptor (EGFR), thereby enhancing selectivity for CSF1R. acs.org This highlights how small structural modifications can have a profound impact on the selectivity profile. Similarly, designing inhibitors with bulky aromatic groups at C5 can impart selectivity for kinases that have a smaller "gatekeeper" residue in their ATP-binding pocket. nih.gov Studies on 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have also yielded inhibitors that preferentially block the EGF-mediated signal transduction pathway over others. researchgate.net
| Compound | Target Kinase | Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| 1 | CSF1R | 1 | EGFR | 20 | 20 |
| 23 | CSF1R | 0.2 | EGFR | 1000 | 5000 |
| 9 | Itk | Potent | Btk | Excellent Selectivity | High |
Mechanistic Investigations of 7h Pyrrolo 2,3 D Pyrimidine Based Compounds
Binding Mode Analysis with Target Proteins
The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of various kinases is largely determined by their ability to fit snugly into the ATP-binding pocket of these enzymes. This binding is stabilized by a network of interactions with amino acid residues in the active site. Molecular dynamics simulations and docking studies have revealed that these interactions are not random but are concentrated in specific regions of the kinase domain, most notably the hinge region and other key active site residues. daneshyari.com
Hinge Region Interactions
A critical factor in the potent inhibitory activity of 7H-pyrrolo[2,3-d]pyrimidine compounds is their interaction with the hinge region of the target kinase. mdpi.com This region connects the N- and C-lobes of the kinase domain and is crucial for the conformational changes required for catalytic activity. The pyrrolo[2,3-d]pyrimidine core of these inhibitors is adept at forming hydrogen bonds with the backbone atoms of the hinge region residues. mdpi.com
For instance, in the case of p21-activated kinase 4 (PAK4), the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been shown to form strong interactions with the hinge region, which is a primary determinant of their inhibitory capacity. daneshyari.com Similarly, when targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), the design of these inhibitors anticipates hydrogen-bonding interactions with key residues such as Tyr150 and Asp148 in the hinge region. mdpi.com This recurring pattern of hinge region engagement underscores its importance for the affinity and specificity of this class of inhibitors.
Interactions with Specific Active Site Residues
Beyond the hinge region, the substituents attached to the 7H-pyrrolo[2,3-d]pyrimidine core play a significant role in establishing additional interactions with other residues within the active site, further enhancing binding affinity and selectivity. These interactions can be varied, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular docking studies of a 7H-pyrrolo[2,3-d]pyrimidine derivative with the epidermal growth factor receptor (EGFR) have shown a key hydrogen bond formation between the nitrogen of the pyrrole (B145914) ring and the amino acid residue Met769. nih.gov This interaction, along with hydrophobic interactions with residues like Leu694, Val702, Ala719, Lys721, and Leu773, helps to stabilize the inhibitor within the active site. nih.gov In the context of PAK4, in addition to the hinge region, these compounds also interact with β-sheets and residues with charged side chains. daneshyari.com The nature of these interactions can be subtly influenced by the different substituents on the inhibitor, leading to significant differences in inhibitory potency. mdpi.com
Table 1: Key Interactions of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives with Target Proteins
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| p21-activated kinase 4 (PAK4) | Hinge Region, β-sheets, Charged Residues | Hydrogen Bonds, Electrostatic Interactions | daneshyari.com |
| Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) | Tyr150, Asp148 | Hydrogen Bonds | mdpi.com |
| Epidermal Growth Factor Receptor (EGFR) | Met769, Leu694, Val702, Ala719, Lys721, Leu773 | Hydrogen Bond, Hydrophobic Interactions | nih.gov |
Cellular Pathway Modulation
The binding of 7H-pyrrolo[2,3-d]pyrimidine-based compounds to their target kinases translates into the modulation of critical cellular signaling pathways. By inhibiting the catalytic activity of these kinases, these compounds can disrupt the downstream signaling cascades that are often dysregulated in disease states.
Regulation of T Cell Receptor (TCR) Signaling
Recent research has identified Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of T cell receptor (TCR) signaling. nih.gov Consequently, inhibitors of HPK1 are being explored as a means to enhance T-cell-mediated immune responses. A series of potent HPK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed. nih.gov By inhibiting HPK1, these compounds can effectively upregulate TCR signaling, which holds therapeutic promise for cancer immunotherapy. nih.gov
SLP76 Phosphorylation Inhibition
A direct downstream substrate of HPK1 in the TCR signaling pathway is the SH2 domain-containing leukocyte protein of 76 kDa (SLP76). The phosphorylation of SLP76 is a key event in T-cell activation. It has been demonstrated that 7H-pyrrolo[2,3-d]pyrimidine-based HPK1 inhibitors can potently inhibit the phosphorylation of SLP76 in Jurkat cells, a human T-cell leukemia line. nih.gov This provides a clear mechanistic link between the inhibition of the target kinase and the modulation of a specific downstream signaling event.
BTK Auto-phosphorylation and PLCγ2 Phosphorylation Inhibition
In the context of B-cell signaling, Bruton's tyrosine kinase (BTK) is a crucial enzyme. The development of 7H-pyrrolo[2,3-d]pyrimidine derivatives as reversible BTK inhibitors has shown that these compounds can effectively block the kinase's activity. A key indicator of BTK inhibition is the reduction of its auto-phosphorylation at Tyr223.
Furthermore, BTK is responsible for the phosphorylation and activation of phospholipase C gamma 2 (PLCγ2), a critical step in B-cell receptor signaling. A notable 7H-pyrrolo[2,3-d]pyrimidine-based BTK inhibitor was found to inhibit the phosphorylation of PLCγ2 at Tyr1217. Similarly, selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), which also utilize the 7H-pyrrolo[2,3-d]pyrimidine scaffold, have been shown to inhibit the phosphorylation of the related phospholipase C-γ1 (PLC-γ1) in cells.
Table 2: Cellular Pathway Modulation by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Cellular Pathway | Target Protein | Modulated Event | Compound Type | Reference |
| T Cell Receptor Signaling | HPK1 | Upregulation of TCR signaling | HPK1 Inhibitor | nih.gov |
| T Cell Activation | HPK1 | Inhibition of SLP76 phosphorylation | HPK1 Inhibitor | nih.gov |
| B Cell Receptor Signaling | BTK | Inhibition of BTK auto-phosphorylation (Tyr223) | BTK Inhibitor | |
| B Cell Receptor Signaling | BTK | Inhibition of PLCγ2 phosphorylation (Tyr1217) | BTK Inhibitor | |
| T Cell Signaling | Itk | Inhibition of PLC-γ1 phosphorylation | Itk Inhibitor |
Caspase and Bcl-2 Family Protein Modulation
The apoptotic process, a crucial mechanism for programmed cell death, is tightly regulated by a complex interplay of various proteins. Among the most critical are the caspase family of proteases and the Bcl-2 family of proteins, which act as key mediators and regulators of the apoptotic cascade. Mechanistic studies of 7H-pyrrolo[2,3-d]pyrimidine-based compounds have revealed their significant influence on these pathways, often leading to the induction of apoptosis in cancer cells. This section details the research findings on how these compounds modulate specific caspases and Bcl-2 family proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. mdpi.com This family includes anti-apoptotic members like Bcl-2 itself, and pro-apoptotic members such as Bax. nih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. Several studies have demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives can shift this balance in favor of apoptosis by altering the expression levels of these key proteins.
For instance, a novel pyrrolo[2,3-d]pyrimidine derivative containing a urea (B33335) moiety, designated as compound 9e, was shown to induce apoptosis in A549 lung cancer cells by modulating the Bcl-2 family. nih.gov Western blot analysis revealed that treatment with compound 9e led to a significant reduction in the expression of the anti-apoptotic protein Bcl-2, while concurrently enhancing the expression of the pro-apoptotic protein Bax. nih.gov This alteration of the Bax/Bcl-2 ratio is a classic trigger for the mitochondrial apoptotic pathway. nih.gov
Similarly, mechanistic investigations into a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, in HepG2 liver cancer cells also highlighted its impact on the Bcl-2 family. mdpi.comnih.gov Treatment with this compound resulted in a notable downregulation of Bcl-2 activity, approximately two-fold lower than in control cells. nih.gov In conjunction with this, the levels of the pro-apoptotic protein Bax were observed to be 2.6 times higher than in the control group. mdpi.comnih.gov This dual action of decreasing anti-apoptotic proteins while increasing pro-apoptotic ones effectively sensitizes the cancer cells to apoptosis.
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. mdpi.com They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases, like caspase-3, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com
Research has shown that 7H-pyrrolo[2,3-d]pyrimidine derivatives are potent activators of this caspase cascade. In studies on gastric carcinoma cells, a 7H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) was found to induce apoptosis through the activation of caspases. nih.gov A concentration-dependent increase in the activity of caspase-8, caspase-9, and caspase-3 was observed following treatment with 7-HPPD. nih.gov This suggests that the compound triggers both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways, converging on the activation of the key executioner caspase-3.
Further evidence of caspase modulation comes from the investigation of compound 9e in A549 cells, which, in addition to affecting Bcl-2 proteins, also led to increased levels of both caspase-9 and caspase-3. nih.gov The activation of caspase-9 is a direct consequence of the altered Bax/Bcl-2 ratio and subsequent mitochondrial outer membrane permeabilization.
The aforementioned compound 5k also demonstrated a profound effect on caspase activation in HepG2 cells. mdpi.comnih.gov Treatment with this derivative led to a significant increase in caspase-3 levels, which were 6.9 times higher than in control cells. nih.gov This substantial elevation in the primary executioner caspase underscores the compound's strong pro-apoptotic efficacy.
The table below summarizes the observed effects of specific 7H-pyrrolo[2,3-d]pyrimidine derivatives on key apoptotic proteins.
| Compound | Cell Line | Target Protein | Observed Effect |
| 7-HPPD | MKN28 & MKN74 (Gastric Carcinoma) | Caspase-3 | Concentration-dependent increase nih.gov |
| 7-HPPD | MKN28 & MKN74 (Gastric Carcinoma) | Caspase-8 | Concentration-dependent increase nih.gov |
| 7-HPPD | MKN28 & MKN74 (Gastric Carcinoma) | Caspase-9 | Concentration-dependent increase nih.gov |
| Compound 9e | A549 (Lung Cancer) | Bcl-2 | Reduced expression nih.gov |
| Compound 9e | A549 (Lung Cancer) | Bax | Enhanced expression nih.gov |
| Compound 9e | A549 (Lung Cancer) | Caspase-3 | Increased levels nih.gov |
| Compound 9e | A549 (Lung Cancer) | Caspase-9 | Increased levels nih.gov |
| Compound 5k | HepG2 (Liver Cancer) | Bcl-2 | 2-fold decrease compared to control nih.gov |
| Compound 5k | HepG2 (Liver Cancer) | Bax | 2.6-fold increase compared to control mdpi.comnih.gov |
| Compound 5k | HepG2 (Liver Cancer) | Caspase-3 | 6.9-fold increase compared to control nih.gov |
Computational Chemistry Approaches in 7h Pyrrolo 2,3 D Pyrimidine Research
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7H-pyrrolo[2,3-d]pyrimidine research, docking studies are crucial for elucidating the binding modes of these derivatives within the active sites of various protein targets. This information is vital for structure-based drug design and for understanding the structural basis of their biological activity.
For instance, molecular docking has been employed to explore the binding mechanisms of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK). nih.gov These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. nih.gov Similarly, the binding modes of tricyclic pyrrolo[2,3-d]pyrimidine derivatives with the Discoidin Domain Receptor 2 (DDR2) active site have been investigated to understand their interactions and potential as anticancer agents. nih.gov In another study, docking of 7H-pyrrolo[2,3-d]pyrimidine derivatives into the ATP-binding pocket of p21-activated kinase 4 (PAK4) was performed to explore the enzyme-inhibitor binding patterns, although it was noted that treating the protein as a rigid entity is a limitation of this approach. nih.gov
The following table summarizes findings from various molecular docking studies involving 7H-pyrrolo[2,3-d]pyrimidine derivatives:
| Derivative Class | Protein Target | Key Findings |
| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines | Focal Adhesion Kinase (FAK) | Elucidation of possible binding modes to provide a structural basis for further inhibitor design. nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | Discoidin Domain Receptor 2 (DDR2) | Provided a thorough understanding of interactions within the DDR2 active site, paving the way for optimization. nih.gov |
| ATP-competitive 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | Qualitatively explored enzyme-inhibitor binding patterns, identifying interactions with the hinge region. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide a more dynamic and realistic view of the protein-ligand complex compared to static docking models, allowing for the assessment of conformational changes and the stability of interactions over time.
MD simulations have been instrumental in studying the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). nih.govnih.gov A 200-nanosecond simulation was performed on four different inhibitor-PAK4 complexes to investigate their binding modes and inhibitory mechanisms at a molecular level. nih.gov The stability of these complexes was evaluated by calculating the root mean square deviation (RMSD) of the protein's Cα atoms relative to their initial positions. The results indicated that all systems reached equilibrium after 50 ns, with RMSD fluctuations of less than 0.1 nm, confirming the stability of the binding. nih.gov
The solvent accessible surface area (SASA) was also analyzed to understand changes on the protein surface upon inhibitor binding. nih.gov These simulations revealed that the inhibitors have strong interactions with the hinge region, β-sheets, and charged residues within the kinase. nih.govnih.gov
| System | Mean RMSD (nm) | Mean SASA (nm²) |
| PAK4 - Inhibitor 5h Complex | 0.188 | 147.3 |
| PAK4 - Inhibitor 5g Complex | 0.158 | 145.0 |
| PAK4 - Inhibitor 5e Complex | 0.181 | 147.5 |
| PAK4 - Inhibitor 5n Complex | 0.139 | 146.3 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug discovery, DFT calculations are applied to determine the stable structures, electronic properties, and reactivity of molecules.
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations have been used to obtain stable, optimized geometries and to understand their electronic characteristics. For example, the structures of four PAK4 inhibitors were optimized at the B3LYP/6-31G(d) level of theory before being used in docking and molecular dynamics studies. nih.gov In other research, DFT/TD-DFT calculations using the B3LYP/6-311G++ level of theory were employed to study the optimized geometry and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of newly synthesized pyrrolo[2,3-d]pyrimidine compounds. researchgate.net The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity and stability. researchgate.net
| Compound | Method | Key Parameter | Value |
| Compound 4b | B3LYP/6-311G++ | HOMO-LUMO Energy Gap (ΔE) | 3.515 eV |
| Inhibitors 5e, 5g, 5h, 5n | B3LYP/6-31G(d) | Geometry Optimization | Stable Structures Obtained |
In Silico ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These computational models help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
Computational tools are used to predict key pharmacokinetic parameters. For a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’, the pkCSM protocol was used to evaluate properties like intestinal absorption and Blood-Brain Barrier (BBB) penetration. nih.gov The predictions suggested good potential for intestinal absorption for the synthesized compounds. nih.gov Similarly, for tricyclic pyrrolo[2,3-d]pyrimidine derivatives, parameters such as the brain/blood partition coefficient (log BB) and human oral absorption were predicted using the QikProp module. nih.gov
| Compound | Predicted Intestinal Absorption (%) | Predicted BBB Permeability (logBB) | Predicted Human Oral Absorption |
| Halogenated Benzylidenebenzohydrazide Derivatives | Good | Not specified | Not specified |
| Tricyclic Derivative 8f | Not specified | -0.963 | 2 (moderate) |
| Tricyclic Derivative 8g | Not specified | -1.028 | 2 (moderate) |
Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug. Lipinski's "Rule of Five" is a widely used guideline. Lipophilicity, often expressed as the octanol/water partition coefficient (logP), is a key factor influencing absorption and distribution.
Studies on various 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown that they generally exhibit favorable drug-like characteristics. For instance, a series of halogenated benzylidenebenzohydrazide derivatives were found to adhere to Lipinski's rule of five. nih.gov In another study, two lead tricyclic compounds (8f and 8g) also conformed to the rule, with the exception of having elevated lipophilicity (QPlogPo/w values of 6.95 and 7.19, respectively), which violates one of the criteria. nih.gov While high lipophilicity can enhance absorption, it may negatively impact water solubility. nih.gov
| Compound/Series | Molecular Weight ( g/mol ) | logP (QPlogPo/w) | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violations |
| Halogenated Benzylidenebenzohydrazide Series | Adheres to rule | Adheres to rule | Adheres to rule | Adheres to rule | 0 |
| Tricyclic Derivative 8f | 447.376 | 6.947 | Not specified | Not specified | 1 |
| Tricyclic Derivative 8g | 465.367 | 7.186 | Not specified | Not specified | 1 |
Preclinical Pharmacological Evaluation of 7h Pyrrolo 2,3 D Pyrimidine Derivatives
In Vitro Studies
In vitro studies are fundamental in the early stages of drug discovery to characterize the activity and selectivity of new chemical entities at the molecular and cellular levels.
Enzymatic assays are utilized to measure the direct inhibitory effect of a compound on a purified enzyme, typically a kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent inhibition against a range of kinases.
For instance, a series of these derivatives were designed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling. One promising compound from this series, 28a , displayed an IC50 value of 3.0 nM against the BTK enzyme. nih.gov In the pursuit of selective Janus kinase (JAK) inhibitors, compound 6 , a 3(R)-aminopyrrolidine derivative, was found to have an IC50 of 11 nM for JAK1. nih.gov
Furthermore, optimization of this scaffold has led to the identification of potent inhibitors for other significant targets. A STAT6 inhibitor, compound 24 (AS1810722) , was identified with strong inhibitory activity. daneshyari.comresearchgate.net Research into covalent inhibitors for interleukin-2-inducible T-cell kinase (Itk) resulted in an optimized compound with potent activity against its target. nih.gov Additionally, derivatives have been developed as competitive inhibitors of p21-activated kinase 4 (PAK4), a kinase associated with various cancers. nih.gov
Table 1: Enzymatic Inhibition (IC50) of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 28a | BTK | 3.0 |
| 6 | JAK1 | 11 |
This table is interactive. Click on the headers to sort the data.
Following enzymatic assays, cell-based assays are conducted to assess a compound's activity within a biological context. These assays can determine a compound's ability to enter cells, engage its target, and elicit a functional response, such as inhibiting cell proliferation or inducing apoptosis (programmed cell death).
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have shown promising cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range. nih.gov The BTK inhibitor 28a was evaluated for its anti-proliferative effects against B-cell lymphoma cell lines, demonstrating IC50 values of 8.52 µM for Ramos cells, 11.10 µM for Jeko-1 cells, and 7.04 µM for Daudi cells. nih.gov In cellular assays, this compound also effectively inhibited BTK Y223 auto-phosphorylation and the phosphorylation of its downstream substrate PLCγ2. nih.gov
Another derivative, a selective covalent inhibitor of Itk, demonstrated anti-proliferative effects against multiple T-cell leukemia and lymphoma cell lines. nih.gov
Table 2: Anti-proliferative Activity (IC50) of Compound 28a in B-cell Lymphoma Lines
| Cell Line | IC50 (µM) |
|---|---|
| Ramos | 8.52 |
| Jeko-1 | 11.10 |
| Daudi | 7.04 |
This table is interactive. Click on the headers to sort the data.
To evaluate the specificity of a compound, it is often screened against a broad panel of kinases. High selectivity is desirable to minimize off-target effects. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been engineered to achieve high selectivity for their intended targets.
Compound 6 , a JAK1 inhibitor, demonstrated significant selectivity for JAK1 over other members of the JAK family. Its IC50 values were 2.4 x 10² nM for JAK2, 2.8 x 10³ nM for JAK3, and 1.1 x 10² nM for TYK2, indicating a clear preference for JAK1. nih.gov Similarly, the BTK inhibitor 28a was reported to have good kinase selectivity. nih.gov
The development of covalent inhibitors for Itk also focused on achieving high selectivity. The optimized compound showed excellent selectivity for Itk over Btk and other structurally related kinases. nih.gov Furthermore, optimization of a pyrrolo[2,3-d]pyrimidine core for inhibiting the RET kinase led to a compound that was well-tolerated at efficacious doses, with plasma exposure levels indicating a minimal risk of inhibiting KDR, a common anti-target. nih.gov
Table 3: Kinase Selectivity Profile of Compound 6
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 11 |
| JAK2 | 240 |
| JAK3 | 2800 |
| TYK2 | 110 |
This table is interactive. Click on the headers to sort the data.
In Vivo Efficacy Studies in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the anti-tumor efficacy of drug candidates. An optimized 7H-pyrrolo[2,3-d]pyrimidine derivative designed as a RET kinase inhibitor demonstrated robust in vivo efficacy in RET-driven tumor xenograft models upon multi-day dosing in mice. nih.gov Western blot analysis of tumor tissue confirmed that the compound engaged its target, showing significant inhibition of RET phosphorylation. nih.gov
Animal models of autoimmune diseases, such as rheumatoid arthritis, are used to test the efficacy of anti-inflammatory and immunomodulatory agents. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded compounds with significant efficacy in such models.
Compound 6 , the selective JAK1 inhibitor, was tested in both a collagen-induced arthritis (CIA) mouse model and an adjuvant-induced arthritis (AIA) rat model, where it exhibited efficacy similar to the established drug tofacitinib (B832) citrate. nih.gov The BTK inhibitor 28a also showed a potent anti-arthritic effect in a CIA model in vivo. nih.gov At a specific dose, it markedly reduced joint damage and cellular infiltration without altering bone and cartilage morphology. nih.gov Another derivative, B16 , also exhibited potent anti-arthritis activity and efficacy in reducing paw thickness in CIA mice, comparable to ibrutinib. sophion.com Furthermore, compound S2h , an iNOS inhibitor, effectively suppressed paw swelling in carrageenan-induced mice, a model of acute inflammation. researchgate.net
In a different therapeutic area, the STAT6 inhibitor 24 (AS1810722) was shown to inhibit eosinophil infiltration in an antigen-induced mouse model of asthma following oral administration. daneshyari.comdocumentsdelivered.com
Viral Infection Models
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising chemotype in the development of antiviral agents, with various derivatives demonstrating activity against a range of viruses. mdpi.comnih.gov
A notable area of investigation has been the efficacy of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.comnih.gov In one study, a compound library screen identified a 7H-pyrrolo[2,3-d]pyrimidine derivative as an inhibitor of ZIKV. mdpi.comnih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of several potent analogs. mdpi.com The antiviral activity of selected compounds from this research is detailed in the table below.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 1 | 5.2 | 20 | 3.8 |
| Compound 8 | 4.8 | >100 | >20.8 |
| Compound 11 | 3.1 | >100 | >32.3 |
Selected compounds from this class also demonstrated inhibitory activity against DENV, suggesting a potential for broad-spectrum anti-flavivirus application. mdpi.com
In another study, novel series of pyrrolo[2,3-d]pyrimidine and related derivatives were synthesized and evaluated for their antiviral activity against viruses causing gastroenteritis, specifically Rotavirus Wa strain and Coxsackievirus B4. nih.gov Several of these compounds exhibited significant antiviral activity against both viruses. nih.gov The findings from this research are summarized in the table below.
| Compound | Antiviral Activity against Rotavirus Wa strain | Antiviral Activity against Coxsackievirus B4 |
|---|---|---|
| Compound 5a | Significant | Significant |
| Compound 5c | Significant | Significant |
| Compound 5d | Significant | Significant |
| Compound 7b | Significant | Significant |
| Compound 7j | Significant | Significant |
Pharmacokinetic (PK) Profiling
The pharmacokinetic properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives are a critical aspect of their development as therapeutic agents.
While specific oral bioavailability percentages for 7H-pyrrolo[2,3-d]pyrimidine derivatives are not extensively detailed in the provided search results, some studies offer qualitative insights. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB). acs.org Within this series, some initial compounds were found to have high clearance and low oral bioavailability in vivo. acs.org However, modifications to the chemical structure led to the identification of orally bioavailable candidates. acs.org
Furthermore, a specific 7H-pyrrolo[2,3-d]pyrimidine derivative, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide, was found to be orally active in an antigen-induced mouse asthmatic model, which suggests adequate oral bioavailability. nih.govdaneshyari.com It is important to note that a related pyrrolopyrazole inhibitor, PF-3758309, was discontinued (B1498344) in clinical trials due to low oral bioavailability and poor permeability. nih.gov
The metabolic stability of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been investigated in vitro using liver microsomes. In a study focused on developing selective CSF1R inhibitors, metabolic profiling of certain pyrrolo[2,3-d]pyrimidine derivatives in rat and mouse liver microsomes identified a benzylic alcohol as a metabolic "soft spot". nih.gov The in vitro metabolic stability of selected compounds from this study in human and mouse liver microsomes is presented below.
| Compound | Human Liver Microsomes (% remaining at 5.0 µM) | Mouse Liver Microsomes (% remaining at 5.0 µM) |
|---|---|---|
| Compound 1 | 66 | 35 |
| Compound 23 | 75 | 58 |
| Compound 35 | >99 | 92 |
Another study reported that a specific 7H-pyrrolo[2,3-d]pyrimidine derivative showed a good CYP3A4 inhibition profile, which is an important parameter in assessing metabolic stability and potential drug-drug interactions. nih.govdaneshyari.com
Conclusion and Future Directions in 7h Pyrrolo 2,3 D Pyrimidin 6 Ylmethanamine Research
Current Research Landscape and Key Achievements
The research landscape for compounds containing the 7H-pyrrolo[2,3-d]pyrimidine scaffold is both broad and deep, with a primary focus on the development of targeted therapies. A significant achievement in this area is the successful design and synthesis of potent inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Key achievements in the field include:
Kinase Inhibitor Development: The 7H-pyrrolo[2,3-d]pyrimidine nucleus has been successfully utilized to develop inhibitors for several important kinases. For instance, derivatives have been synthesized as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cell adhesion and migration, which is often overexpressed in tumors. nih.gov
Targeting Signal Transduction Pathways: Researchers have effectively targeted critical signaling pathways implicated in immune responses and cancer. A notable example is the development of inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key component in T-cell signaling. nih.gov Selective Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown potential in treating inflammatory and autoimmune diseases. nih.gov
Immunotherapy Applications: More recently, the scaffold has been employed to create inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.gov By inhibiting HPK1, these compounds can enhance the body's immune response against cancer cells, representing a promising avenue for cancer immunotherapy. nih.gov
STAT Pathway Inhibition: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have also been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.govdaneshyari.com STAT6 is a crucial transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a significant role in allergic and inflammatory responses. nih.govdaneshyari.com
The methanamine group in 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.
Emerging Therapeutic Opportunities
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to open up new therapeutic avenues. The ability to modify the core structure allows for the fine-tuning of selectivity and potency against various biological targets.
Emerging therapeutic opportunities include:
Autoimmune Diseases: The development of selective Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine framework presents a significant opportunity for the treatment of autoimmune diseases where T-cells play a central role. nih.gov
Allergic Conditions: Orally active STAT6 inhibitors derived from this scaffold have shown promise in preclinical models of asthma, suggesting their potential for treating a range of allergic diseases. nih.govdaneshyari.com
Oncology: The development of multi-targeted kinase inhibitors remains a key area of interest. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine core can be elaborated to create compounds that inhibit multiple kinases involved in tumor growth and survival, potentially leading to more effective cancer treatments. nih.gov Furthermore, the induction of apoptosis in cancer cells by novel pyrrolo[2,3-d]pyrimidine derivatives is an area of active investigation. nih.gov
The following table summarizes some of the key protein targets for which 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed, along with their potential therapeutic applications.
| Target Protein | Therapeutic Area | Key Findings |
| Focal Adhesion Kinase (FAK) | Oncology | Derivatives exhibit micromolar inhibitory activities. nih.gov |
| Interleukin-2-inducible T-cell kinase (Itk) | Inflammatory and Autoimmune Diseases | Covalent inhibitors show high selectivity and potent activity. nih.gov |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer Immunotherapy | Potent inhibitors enhance T-cell activation. nih.gov |
| Signal Transducer and Activator of Transcription 6 (STAT6) | Allergic Diseases | Orally active inhibitors show efficacy in preclinical asthma models. nih.govdaneshyari.com |
Methodological Advancements and Challenges
Advances in synthetic organic chemistry have been pivotal in exploring the therapeutic potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Methodological Advancements:
Regioselective Synthesis: Efficient methods for the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core have been developed, allowing for precise control over the final structure of the molecule. mdpi.com
Multi-component Reactions: The use of multi-component reactions and novel cyclization strategies has streamlined the synthesis of complex derivatives, facilitating the rapid generation of compound libraries for high-throughput screening.
Structure-Based Drug Design: Computational methods, such as molecular docking, are being increasingly used to guide the design of more potent and selective inhibitors. mdpi.com
Challenges:
Selectivity: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases. Off-target effects can lead to unwanted side effects. The design of highly selective inhibitors often requires extensive structure-activity relationship (SAR) studies and iterative optimization. nih.gov
Drug Resistance: The emergence of drug resistance is a common problem with targeted therapies. Future research will need to focus on developing next-generation inhibitors that can overcome known resistance mechanisms.
Synthetic Complexity: While significant progress has been made, the synthesis of some complex derivatives of 7H-pyrrolo[2,3-d]pyrimidine can still be challenging and require multi-step procedures. google.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
